molecular formula C12H19P B1618177 Phenyl(dipropyl)phosphane CAS No. 7650-83-1

Phenyl(dipropyl)phosphane

Cat. No.: B1618177
CAS No.: 7650-83-1
M. Wt: 194.25 g/mol
InChI Key: OSRKWUXYLYWDOH-UHFFFAOYSA-N
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Description

Phenyl(dipropyl)phosphane is an organophosphorus compound with the chemical formula C12H19P. It consists of a phenyl group (C6H5) attached to a phosphorus atom, which is also bonded to two propyl groups (C3H7). This compound is a member of the broader class of phosphines, which are characterized by the presence of a phosphorus atom bonded to three organic substituents. Phosphines are widely used in various chemical reactions, particularly in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(dipropyl)phosphane can be synthesized through several methods, including:

    Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with dipropylphosphine chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation.

    Hydrophosphination: Another method involves the addition of dipropylphosphine to phenylacetylene in the presence of a catalyst, such as a transition metal complex.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrophosphination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Phenyl(dipropyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: this compound can participate in substitution reactions where one of the propyl groups is replaced by another substituent. This can be achieved using alkyl halides under basic conditions.

    Coordination: The phosphorus atom in this compound can coordinate with transition metals to form metal-phosphine complexes, which are important in catalysis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Substitution: Alkyl halides, bases such as sodium hydride or potassium tert-butoxide.

    Coordination: Transition metal salts or complexes.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Alkyl-substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Phenyl(dipropyl)phosphane has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal-phosphine complexes, which are crucial in homogeneous catalysis, such as in hydroformylation and hydrogenation reactions.

    Biology: Phosphine derivatives, including this compound, are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of phosphine compounds in drug development, particularly as enzyme inhibitors or as part of prodrug strategies.

    Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of phenyl(dipropyl)phosphane in catalytic processes involves its ability to coordinate with transition metals, forming active metal-phosphine complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. In biological systems, phosphine compounds can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

    Triphenylphosphine (C18H15P): Widely used in catalysis and organic synthesis.

    Triethylphosphine (C6H15P): Known for its strong nucleophilicity and use in various chemical reactions.

    Diphenylphosphine (C12H11P): Another phosphine with different steric and electronic properties compared to phenyl(dipropyl)phosphane.

Properties

IUPAC Name

phenyl(dipropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRKWUXYLYWDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(CCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303475
Record name phenyl(dipropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7650-83-1
Record name NSC158473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158473
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl(dipropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (DIPROPYL)-PHENYLPHOSPHINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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